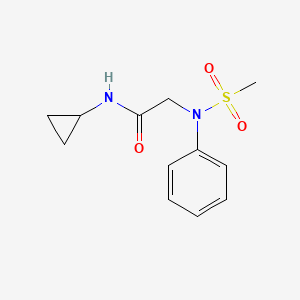![molecular formula C12H14ClN3O3S B5829460 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes. In
Mechanism of Action
The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. Inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to inhibit several isoforms of carbonic anhydrase, including CA II, CA IV, and CA XII.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide have been studied in preclinical models. In a study by Carta et al. (2009), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to significantly reduce intraocular pressure in rabbits. The compound was also found to have a longer duration of action compared to other carbonic anhydrase inhibitors. In another study by Scozzafava et al. (2007), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to inhibit the growth of cancer cells in vitro by targeting carbonic anhydrase enzymes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its potency as a carbonic anhydrase inhibitor. The compound has been shown to be effective in reducing intraocular pressure in preclinical models and has demonstrated promising results in the treatment of glaucoma. However, one of the limitations of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its solubility in aqueous solutions. The compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. One area of interest is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another area of research is the exploration of the potential therapeutic applications of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in other diseases, such as cancer. The compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to explore the safety and efficacy of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in humans.
Synthesis Methods
The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been described in detail in a research article by Supuran et al. (2005).
Scientific Research Applications
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of glaucoma. Glaucoma is a condition that is characterized by increased intraocular pressure, which can lead to optic nerve damage and vision loss. Carbonic anhydrase inhibitors have been used to lower intraocular pressure by reducing the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has demonstrated promising results in preclinical studies for the treatment of glaucoma.
properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZGWQPXJVXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)



![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)

![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)